1-(4-chlorophenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-Chlorophenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 4-chlorophenyl group at position 1 and a 2-fluorobenzylamide moiety at position 2.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(2-fluorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O/c17-12-5-7-13(8-6-12)22-10-15(20-21-22)16(23)19-9-11-3-1-2-4-14(11)18/h1-8,10H,9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAOKRIQUOZBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1207027-35-7) is a compound that belongs to the triazole class, known for its diverse biological activities. This article examines its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H12ClFN4O, with a molecular weight of 330.74 g/mol. The structure features a triazole ring which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H12ClFN4O |
| Molecular Weight | 330.74 g/mol |
| CAS Number | 1207027-35-7 |
Anti-inflammatory Activity
Research indicates that compounds containing the triazole moiety exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of triazoles can inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
Table 1: Anti-inflammatory Effects of Triazole Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 1-(4-chlorophenyl)-N-(2-fluorobenzyl)-... | 0.84 | Inhibition of NO and ROS production |
| Other Triazole Derivatives | Varies | COX-2 inhibition and cytokine reduction |
The compound has been shown to modulate oxidative stress mediators, confirming its potential as an anti-inflammatory agent.
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The compound's structural characteristics allow it to interact with microbial enzymes or receptors effectively. Research has indicated that certain triazole derivatives demonstrate potent antifungal and antibacterial activities .
Table 2: Antimicrobial Efficacy of Triazole Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(4-chlorophenyl)-N-(2-fluorobenzyl)-... | Staphylococcus aureus | 32 µg/mL |
| Other Triazole Derivatives | Various | Varies |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Triazole derivatives have been reported to induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific kinases involved in cell survival .
Table 3: Anticancer Activity of Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1-(4-chlorophenyl)-N-(2-fluorobenzyl)-... | MCF-7 (Breast Cancer) | 15 µM |
| Other Triazole Derivatives | Various | Varies |
The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity. This includes inhibition of cyclooxygenase enzymes (COX), which play a significant role in inflammatory processes .
Case Studies
Recent studies have highlighted the efficacy of this compound in various biological assays:
- In Vivo Study on Anti-inflammatory Effects : A study demonstrated that administration of the compound significantly reduced inflammation in rat models induced by LPS.
- In Vitro Anticancer Assays : The compound exhibited notable cytotoxicity against human breast cancer cells (MCF-7), indicating its potential as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent variations, along with synthetic and biological insights:
Spectroscopic and Analytical Characterization
- IR Spectroscopy : Carboxamide C=O stretches appear between 1685–1700 cm⁻¹ across analogues (e.g., 1685 cm⁻¹ in Z995908944) .
- Mass Spectrometry: HR-ESI-MS data confirm molecular formulas (e.g., [M+H]⁺ 345.0912 for Z995908944 and 359.789 for 5-amino analogue ).
- NMR : DEPT and 2D NMR techniques resolve triazole proton environments, as seen in N-propyl derivatives .
Key Structural Determinants of Activity
- Halogen Placement : The 4-chlorophenyl/2-fluorobenzyl combination in the target compound may optimize target binding compared to reversed halogen positions (e.g., MKA004) .
- Heterocyclic Moieties: Oxazole or quinoline groups (e.g., LELHOB, ) introduce additional binding interactions but complicate synthesis .
Q & A
What are the recommended synthetic routes for 1-(4-chlorophenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, and what key reaction parameters influence yield?
Methodological Answer:
The compound is typically synthesized via a multi-step approach involving:
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
Amide Coupling : Reaction of the triazole-4-carboxylic acid with (2-fluorobenzyl)amine using coupling agents like EDC·HCl and HOBt·H₂O in the presence of a base (e.g., triethylamine) .
Key Parameters :
- Stoichiometry : Excess amine (1.2–1.5 eq) improves coupling efficiency.
- Solvent : Anhydrous DMF or DCM minimizes side reactions.
- Temperature : Room temperature for CuAAC; 0–5°C for amide coupling to suppress racemization.
Yield Optimization : - Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Monitor reactions by TLC or LC-MS to terminate at optimal conversion .
Which spectroscopic and spectrometric techniques are essential for characterizing this compound, and what diagnostic peaks are expected?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
